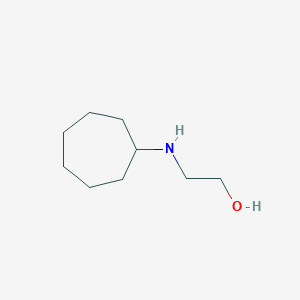
2-Cycloheptylamino-ethanol
概要
説明
“2-Cycloheptylamino-ethanol” is a chemical compound with the molecular formula C9H19NO . It is also known by its synonyms: this compound, Ethanol, 2-(cycloheptylamino)-, and 2-(cycloheptylamino)ethan-1-ol .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, ethanol, in general, can undergo a variety of reactions. For instance, ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents . Another study shows that 2-(2-aminoethylamino)ethanol has superior performance to monoethanolamine for CO2 separation .
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Interactions
2-Cycloheptylamino-ethanol may be involved in pharmacokinetic and pharmacodynamic interactions with ethanol. Ethanol metabolism involves alcohol dehydrogenase and cytochrome P450 2E1, enzymes responsible for biotransformation of various substances. Interactions with compounds like this compound could influence drug pharmacokinetics and pharmacodynamics, particularly in the context of absorption and clearance changes, and physiological responses in different organ systems (Chan & Anderson, 2014).
Chemical Reactions with Cyclotriphosphazene
This compound may react with cyclotriphosphazene, leading to various derivative products. This reaction demonstrates the potential of this compound in creating novel compounds through nucleophilic substitution reactions, which could have applications in material science or pharmaceuticals (Lee et al., 2020).
Topical Delivery Enhancement
In the context of topical medication delivery, this compound could be investigated for its potential to enhance penetration of drugs through the skin. This could be particularly relevant in formulations where deeper skin layers need to be targeted for therapeutic effects (Verma & Fahr, 2004).
Controlled Release of Bioactives
The compound might be useful in the development of chitosan films for controlled release of bioactives. This application could be particularly valuable in food technology, pharmaceuticals, and other industries where controlled release of substances is critical (Zarandona et al., 2020).
CO2 Absorption in Alkanolamines
This compound could be explored for its role in CO2 capture, particularly when comparing its effectiveness to other alkanolamines. This research has implications for environmental science and technology, particularly in efforts to reduce atmospheric CO2 levels (Barzagli et al., 2016).
将来の方向性
While specific future directions for “2-Cycloheptylamino-ethanol” are not available, the field of ethanol research is vast and continually evolving. For instance, there is a strong need for sustainable energy sources to decrease reliance on foreign oil . Also, the development of green solvents to replace conventional ones is a promising area of research .
作用機序
Target of Action
It’s structurally similar to ethanol, which is known to interact with several targets including gaba, glycine, and nmda receptors .
Mode of Action
Ethanol alters the membranes of neurons, their ion channels, enzymes, and receptors .
Biochemical Pathways
Ethanol, a structurally similar compound, is metabolized by alcohol dehydrogenase and the cytochrome p450 (cyp) 2e1 enzyme .
Pharmacokinetics
Ethanol, a structurally similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It’s metabolized by alcohol dehydrogenase and the CYP2E1 enzyme .
生化学分析
Biochemical Properties
2-Cycloheptylamino-ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing their activity. These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can interact with membrane proteins, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and epigenetic markers. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are likely due to the compound’s interactions with critical enzymes and receptors involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 and alcohol dehydrogenase play crucial roles in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and brain, where it can exert its biochemical effects. Additionally, this compound can interact with transporters involved in cellular uptake and efflux, influencing its intracellular concentration .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the endoplasmic reticulum, it can influence protein folding and secretion .
特性
IUPAC Name |
2-(cycloheptylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-7-10-9-5-3-1-2-4-6-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFHWJLNHBJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480966 | |
| Record name | 2-CYCLOHEPTYLAMINO-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55611-62-6 | |
| Record name | 2-CYCLOHEPTYLAMINO-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)
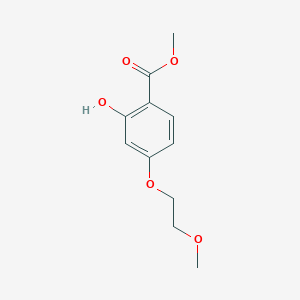


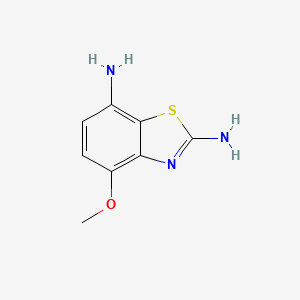
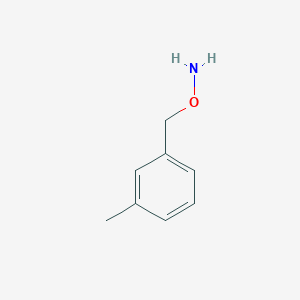
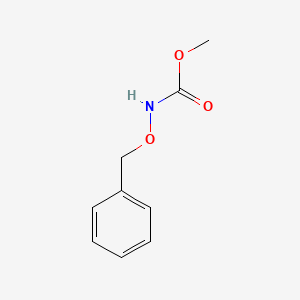

![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
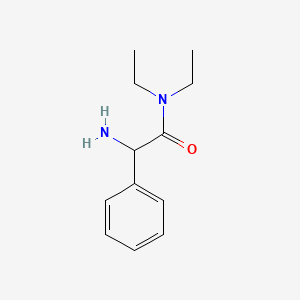


![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
